2-Ethynylpyridine

Catalog No.
S565928
CAS No.
1945-84-2
M.F
C7H5N
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethynylpyridine

CAS Number

1945-84-2

Product Name

2-Ethynylpyridine

IUPAC Name

2-ethynylpyridine

Molecular Formula

C7H5N

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C7H5N/c1-2-7-5-3-4-6-8-7/h1,3-6H

InChI Key

NHUBNHMFXQNNMV-UHFFFAOYSA-N

SMILES

C#CC1=CC=CC=N1

Synonyms

ethynylpyridine

Canonical SMILES

C#CC1=CC=CC=N1

The exact mass of the compound 2-Ethynylpyridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Ethynylpyridine is a terminal alkyne functionalized with an ortho-substituted pyridine ring. Supplied as a clear to dark brown combustible liquid (boiling point 77-78 °C at 14 mmHg), it serves as a highly reactive bifunctional building block in organic and coordination chemistry. Its procurement value is primarily driven by its dual role as both a click chemistry substrate and an in situ chelating ligand former. The strict ortho-relationship between the basic pyridyl nitrogen and the terminal alkyne enables the generation of bidentate pyridyl-triazole ligands upon cycloaddition, making it a critical precursor for radiopharmaceutical chelation architectures, coordination polymers, and self-accelerating catalytic systems where simple alkynes fail to provide metal coordination sites .

Substituting 2-ethynylpyridine with generic terminal alkynes like phenylacetylene or its structural isomers (3-ethynylpyridine and 4-ethynylpyridine) fundamentally disrupts coordination-dependent applications. While phenylacetylene provides the necessary alkyne handle for cross-coupling, it lacks the nitrogen atom required for post-reaction metal chelation and basicity-driven reactivity acceleration. Furthermore, while the 3- and 4-ethynylpyridine isomers can successfully participate in azide-alkyne cycloadditions, the spatial separation between their nitrogen atom and the newly formed triazole ring physically prevents them from acting as bidentate N,N-chelators. Consequently, for procurement workflows requiring post-click transition metal coordination—such as 'Click-to-Chelate' radiopharmaceutical synthesis or self-promoting aqueous CuAAC systems—only the 2-substituted isomer provides the exact steric geometry required for stable bidentate metal complexation[1].

Processability Advantage: Self-Promoting CuAAC Reactivity

In aqueous Copper(I) chloride-catalyzed azide-alkyne cycloadditions, 2-ethynylpyridine acts as a catalytic promoter rather than just a passive substrate. Studies demonstrate that adding catalytic amounts of 2-ethynylpyridine enables rapid conversion to 1,4-disubstituted 1,2,3-triazoles at room temperature. A comparative evaluation confirmed that both the alkynyl and the 2-pyridyl groups are strictly required to activate the copper catalyst; isomers like 3-ethynylpyridine or non-pyridyl alkynes lack this synergistic ortho-coordination, resulting in the failure to promote the reaction efficiently under identical aqueous conditions .

Evidence DimensionCuAAC catalytic activation in water
Target Compound DataPromotes rapid room-temperature CuAAC via dual Cu-activation
Comparator Or Baseline3-ethynylpyridine and non-pyridyl alkynes
Quantified DifferenceComplete loss of the specific catalytic acceleration effect when the ortho-nitrogen geometry is absent
ConditionsCuCl-catalyzed azide-alkyne cycloaddition in water at room temperature

Buyers synthesizing triazole libraries can utilize 2-ethynylpyridine to achieve rapid aqueous click reactions without procuring complex or expensive external copper ligands.

Precursor Suitability: 'Click-to-Chelate' Radiometal Complexation

2-Ethynylpyridine is strictly required for the 'Click-to-Chelate' methodology used in radiopharmaceutical manufacturing. When reacted with an azide, it forms a 2-pyridyl-1,2,3-triazole, which functions as a bidentate N,N-donor ligand. In the synthesis of 99mTc-labeled imaging agents, this specific bidentate pocket securely coordinates the radiometal, yielding a stable probe with a measured brain uptake of 1.4 ± 0.1 %ID/g at 15 minutes post-administration [1]. Using 3-ethynylpyridine or 4-ethynylpyridine as a substitute completely abolishes this chelation capability, as the spatial distance between the pyridine nitrogen and the triazole ring prevents the formation of the required chelation architecture.

Evidence DimensionBidentate radiometal chelation capability
Target Compound DataForms stable 99mTc-complexes (1.4 ± 0.1 %ID/g brain uptake) via N,N-bidentate coordination
Comparator Or Baseline3-ethynylpyridine or 4-ethynylpyridine isomers
Quantified Difference100% loss of bidentate chelation capability due to incorrect nitrogen-triazole spatial geometry
Conditions99mTc radiolabeling of azide-derived precursors via CuAAC

Procurement for radiopharmaceutical workflows must strictly specify the 2-isomer to ensure post-click metal binding viability.

Synthesis Route Compatibility: High-Yield Glaser Homocoupling

For materials science applications requiring conjugated diynes, 2-ethynylpyridine demonstrates measurable processability advantages in Cu-catalyzed Glaser homocoupling reactions. Under bis-N-heterocyclic carbene (NHC) copper catalysis, 2-ethynylpyridine achieves homocoupling yields of 81–90% to form the corresponding conjugated diynes [1]. In contrast, standard aliphatic terminal alkynes processed under the exact same catalytic conditions only afford moderate yields. The electronic properties of the ortho-pyridyl ring facilitate more efficient C-C bond formation compared to unactivated aliphatic baselines.

Evidence DimensionGlaser homocoupling product yield
Target Compound Data81–90% yield of conjugated diyne
Comparator Or BaselineAliphatic terminal alkynes (moderate yields)
Quantified DifferenceYield advantage (81-90% vs moderate) for the heterocyclic alkyne under identical NHC-Cu conditions
ConditionsCu-catalyzed Glaser homocoupling using bis-NHC ligands

Selecting 2-ethynylpyridine ensures higher throughput and lower waste in the synthesis of conjugated diyne building blocks for advanced materials.

Formulation Compatibility: Unique Hydration and Hydrogen Bonding

The ortho-substitution of 2-ethynylpyridine dictates its solvation behavior by enabling specific intermolecular hydrogen bonding. High-resolution rotational spectroscopy reveals that the 2-ethynylpyridine monohydrate forms a highly stable σ-type global minimum stabilized simultaneously by an O–H···N hydrogen bond and a secondary C–H···O interaction [1]. This dual-site stabilization is structurally impossible for phenylacetylene, which relies on weaker O–H···π interactions, or 3-ethynylpyridine, which forms different zig-zag packing networks. This specific hydration geometry directly influences its solubility profile and stability in aqueous or mixed-solvent formulations.

Evidence DimensionHydrate stabilization mechanism
Target Compound DataDual-stabilized σ-type configuration (O–H···N and C–H···O)
Comparator Or BaselinePhenylacetylene
Quantified DifferenceShift from weaker O–H···π (phenylacetylene) to stronger, highly directional dual O–H···N / C–H···O hydrogen bonding
ConditionsSupersonic jet Fourier transform microwave spectroscopy of monohydrates

Understanding this specific hydration behavior is critical for optimizing aqueous reaction conditions and predicting phase behavior in water-based click chemistry formulations.

'Click-to-Chelate' Radiopharmaceutical Synthesis

Directly applying its bidentate chelation capability, 2-ethynylpyridine is the required precursor for synthesizing 99mTc or other radiometal-based imaging agents where the post-click triazole must act as a co-ligand to secure the radioisotope [1].

Aqueous Bioconjugation and Library Synthesis

Leveraging its self-promoting CuAAC reactivity, this compound is utilized to generate large 1,2,3-triazole libraries in water, eliminating the procurement need for complex, expensive external copper ligands .

Conjugated Diyne Materials Production

Based on its 81–90% Glaser homocoupling performance, it serves as a reliable, high-yielding precursor for synthesizing pyridyl-functionalized diynes used in organic electronics and coordination polymers[2].

Bidentate Ligand Manufacturing for Catalysis

It is procured to synthesize specialized bidentate pyridyl-triazole ligands that support and stabilize transition metal catalysts (e.g., Ru, Pd, Ir) in industrial organic synthesis workflows, a function impossible with 3- or 4-isomers [1].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1945-84-2

Wikipedia

2-Ethynylpyridine

Dates

Last modified: 08-15-2023

Explore Compound Types